1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is a wide-bandgap organic semiconductor belonging to the tetrazole class of compounds. It is specifically designed for use as a host material in the emissive layer of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs). Its primary function is to facilitate efficient energy transfer to a guest phosphorescent emitter while providing high thermal and morphological stability to the device, a critical factor for operational lifetime and manufacturing processability. [1]
Selecting a host material for PhOLED applications requires precise matching of thermal and electronic properties. Seemingly minor structural changes, such as the removal or repositioning of the ortho-fluoro substituent on the phenoxy ring, result in significant performance degradation. Specifically, the absence of the fluorine atom leads to a measurable decrease in the glass transition temperature (Tg), compromising the material's suitability for manufacturing processes and reducing the device's operational stability. [1] Furthermore, its high triplet energy (E_T) is essential for efficiently hosting blue phosphorescent emitters, a property not met by many common or structurally similar host materials, which can lead to energy loss and reduced device efficiency. [REFS-1, REFS-2]
The inclusion of a fluorine atom at the ortho-position of the phenoxy group measurably enhances the material's thermal stability. The glass transition temperature (Tg) of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is 108 °C, a significant increase over the 89 °C Tg of its direct, non-fluorinated analog, 1-(2-phenoxyphenyl)-1H-tetrazole. [1]
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 108 °C |
| Comparator Or Baseline | 1-(2-phenoxyphenyl)-1H-tetrazole (non-fluorinated analog): 89 °C |
| Quantified Difference | 19 °C higher (+21.3%) |
| Conditions | Measured via Differential Scanning Calorimetry (DSC). |
A higher Tg is critical for preventing morphological degradation during device operation and fabrication, leading to longer device lifetimes and wider processing windows.
This compound possesses a high triplet energy (E_T) of 2.97 eV. [1] This value is sufficiently high to prevent triplet energy back-transfer from common high-energy blue emitters like FIrpic (E_T ≈ 2.65 eV), a critical requirement for achieving high-efficiency blue PhOLEDs. In comparison, while the widely used benchmark host mCP also has a high triplet energy (2.91 eV), this compound offers a slightly higher energy level combined with superior documented thermal properties relative to its direct analogs. [REFS-1, REFS-2]
| Evidence Dimension | Triplet Energy (E_T) |
| Target Compound Data | 2.97 eV |
| Comparator Or Baseline | mCP (common benchmark host): 2.91 eV |
| Quantified Difference | 0.06 eV higher |
| Conditions | Phosphorescence measurement at 77 K. |
A host E_T significantly higher than the emitter's E_T is required to confine excitons on the guest molecule, which is essential for maximizing the quantum efficiency of blue PhOLEDs.
In a green PhOLED device using Ir(ppy)3 as the emitter, 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole as the host demonstrated excellent performance characteristics. The device achieved an external quantum efficiency (EQE) of 19.2% and a power efficiency of 18.3 lm/W at a driving voltage of 5.0 V. [1] Critically, the device exhibited a long operational lifetime, maintaining 95% of its initial luminance (LT95) after 150 hours of operation at 2,500 cd/m², indicating high material and device stability. [1]
| Evidence Dimension | Device Performance (Green PhOLED) |
| Target Compound Data | EQE: 19.2%; Power Efficiency: 18.3 lm/W; LT95: 150 hours @ 2,500 cd/m² |
| Comparator Or Baseline | N/A (Device demonstration) |
| Quantified Difference | N/A |
| Conditions | Host material in the emissive layer with Ir(ppy)3 guest emitter. |
This provides concrete evidence of the material's suitability in a high-performance device stack, validating its utility beyond fundamental properties for achieving both high efficiency and operational robustness.
The high triplet energy (2.97 eV) makes this compound an appropriate choice for hosting high-energy blue phosphorescent emitters, such as FIrpic, minimizing efficiency losses due to exciton quenching. [REFS-1, REFS-2]
The elevated glass transition temperature (108 °C) provides superior morphological stability compared to its non-fluorinated analog, making it suitable for manufacturing processes that involve thermal steps and for applications requiring long-term operational stability at elevated temperatures. [1]
As demonstrated in device-level testing, this material serves as an effective host for standard green emitters like Ir(ppy)3, enabling the fabrication of devices with high quantum efficiency (19.2%) and a long operational half-life (LT95 of 150 hours). [1]